4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves the reaction of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde with methoxyamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed.
Major Products
Oxidation: Conversion to corresponding amines.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde: Lacks the oxime group.
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde: Lacks the O-methyloxime group.
Uniqueness
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(E)-N-methoxy-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXSKVXQSUHQAO-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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